molecular formula C4H3Cl2F3 B12568820 2,4-Dichloro-1,1,1-trifluoro-2-butene CAS No. 26702-40-9

2,4-Dichloro-1,1,1-trifluoro-2-butene

Cat. No.: B12568820
CAS No.: 26702-40-9
M. Wt: 178.96 g/mol
InChI Key: RVSSLUWZDPLQCP-IWQZZHSRSA-N
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Description

2,4-Dichloro-1,1,1-trifluoro-2-butene is an organic compound with the molecular formula C4H3Cl2F3 It is a halogenated butene derivative, characterized by the presence of chlorine and fluorine atoms attached to the carbon backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1,1,1-trifluoro-2-butene typically involves the halogenation of butene derivatives. One common method is the reaction of 2-butene with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the halogenation process. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction parameters are optimized to achieve high yields and minimize by-products. Safety measures are also implemented to handle the hazardous nature of the halogenated compounds involved .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1,1,1-trifluoro-2-butene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while addition reactions can produce saturated compounds .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
2,4-Dichloro-1,1,1-trifluoro-2-butene is primarily utilized as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in a variety of chemical reactions, including substitution and addition reactions. These reactions can yield various halogenated derivatives and saturated compounds, making it valuable in the development of new materials and chemicals.

Biological Research

Potential Biological Activity
Research into the biological activity of this compound has indicated potential interactions with biomolecules. Studies are ongoing to evaluate its effects on biological systems, which could lead to insights into its role in pharmacology and toxicology. The compound's unique properties may allow it to interact with specific biological pathways or enzymes.

Pharmaceutical Applications

Intermediate in Drug Development
The compound is being investigated as a pharmaceutical intermediate. Its fluorinated structure can enhance the pharmacokinetic properties of drug candidates, potentially improving their efficacy and safety profiles. Research is focused on synthesizing novel pharmaceutical compounds using this compound as a precursor.

Industrial Uses

Production of Specialty Chemicals
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for creating various fluorinated compounds that are essential in high-performance applications such as refrigerants and surfactants .

Data Table: Applications Overview

Application AreaDescriptionReferences
Chemical SynthesisUsed as a building block for complex organic molecules; participates in substitution/addition reactions
Biological ResearchInvestigated for potential interactions with biomolecules; ongoing studies on biological activity
PharmaceuticalExplored as an intermediate for drug development; enhances pharmacokinetic properties
Industrial ProductionUtilized in the production of specialty chemicals; suitable for high-performance applications

Case Study 1: Synthesis of Fluorinated Compounds

A study demonstrated the use of this compound in synthesizing a series of fluorinated compounds through nucleophilic substitution reactions. The results indicated that varying reaction conditions significantly affected product yields and selectivity.

Case Study 2: Biological Interaction Studies

Research conducted on the interaction of this compound with specific enzymes showed promising results in modulating enzyme activity. This study highlights the potential for further exploration in drug design.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1,1,1-trifluoro-2-butene involves its interaction with molecular targets through its halogenated functional groups. The chlorine and fluorine atoms can form strong bonds with various substrates, leading to the formation of stable complexes. The compound’s reactivity is influenced by the electron-withdrawing effects of the halogens, which can modulate its chemical behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-1,1,1-trifluoro-2-butene is unique due to the specific arrangement of chlorine and fluorine atoms on the butene backbone. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Biological Activity

2,4-Dichloro-1,1,1-trifluoro-2-butene (C4H3Cl2F3) is a halogenated organic compound with significant implications in both industrial applications and biological research. Its structure features both chlorine and fluorine substituents, which can influence its reactivity and biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound can interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics. This interaction may lead to altered enzyme activity and changes in metabolic pathways.
  • Cellular Effects : It has been observed that this compound can influence cell signaling pathways and gene expression. For instance, it may modulate the expression of detoxification genes, thereby affecting cellular metabolism.
  • Binding Affinity : The presence of trifluoromethyl groups enhances binding affinity to specific biological targets, potentially leading to therapeutic applications or toxicological concerns.

Toxicological Profile

The toxicity of this compound has been evaluated in various studies:

  • Acute Toxicity : Initial studies indicate that exposure to high concentrations can lead to respiratory distress and other acute symptoms. Safety data sheets recommend immediate medical attention in case of exposure .
  • Chronic Exposure : Long-term inhalation studies in animal models have shown that chronic exposure can lead to significant pathological changes, including nasal tumors in rats. The incidence of these tumors correlates with the concentration and duration of exposure .

Study 1: Chronic Inhalation Toxicity

A study involving rats exposed to varying concentrations (0.1 to 1.0 ppm) of this compound demonstrated a dose-dependent increase in nasal lesions and tumors. Notably:

  • At 0.5 ppm exposure for 12 months, benign tumors were observed alongside hyperplasia of the nasal epithelium.
  • At higher concentrations (1.0 ppm), malignant tumors were detected as early as 10 months into the study .

Study 2: Metabolic Pathways

Research has shown that this compound is metabolized by cytochrome P450 enzymes into various metabolites that may exhibit different biological activities. The metabolic pathways involved suggest potential implications for drug development and environmental toxicity assessments .

Table 1: Summary of Toxicological Effects in Animal Studies

Exposure Concentration (ppm)Duration (Months)Observed Effects
0.112Mild hyperplasia
0.312Moderate hyperplasia
0.512Benign tumors observed
1.010Malignant tumors observed

Table 2: Interaction with Cytochrome P450 Enzymes

Enzyme TypeInteraction TypeEffect on Activity
CYP1A2InhibitionReduced metabolism of substrates
CYP3A4ActivationIncreased metabolism of xenobiotics

Properties

CAS No.

26702-40-9

Molecular Formula

C4H3Cl2F3

Molecular Weight

178.96 g/mol

IUPAC Name

(Z)-2,4-dichloro-1,1,1-trifluorobut-2-ene

InChI

InChI=1S/C4H3Cl2F3/c5-2-1-3(6)4(7,8)9/h1H,2H2/b3-1-

InChI Key

RVSSLUWZDPLQCP-IWQZZHSRSA-N

Isomeric SMILES

C(/C=C(/C(F)(F)F)\Cl)Cl

Canonical SMILES

C(C=C(C(F)(F)F)Cl)Cl

Origin of Product

United States

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